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In the landscape of neuroprotective agent development, the pursuit of compounds that can
effectively mitigate oxidative stress and its downstream consequences remains a paramount
objective. This guide provides an in-depth comparative analysis of Fursultiamine
hydrochloride, a lipophilic thiamine derivative, against a panel of well-established
antioxidants: N-acetylcysteine (NAC), Vitamin E (a-tocopherol), and Resveratrol. Our
evaluation is grounded in experimental data, elucidating the mechanistic nuances that underpin
their respective neuroprotective potentials.

Introduction: The Rationale for Neuroprotection and
the Role of Thiamine

Neurodegenerative diseases are frequently characterized by a cascade of cellular events, with
oxidative stress emerging as a key pathogenic driver. The brain's high metabolic rate and lipid-
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rich environment render it particularly susceptible to damage from reactive oxygen species
(ROS). Thiamine (Vitamin B1) is indispensable for cerebral energy metabolism. However, its
hydrophilic nature limits its ability to cross the blood-brain barrier. This has spurred the
development of lipophilic thiamine derivatives, such as Fursultiamine, to enhance bioavailability
and therapeutic efficacy in the central nervous system.[1][2]

Fursultiamine (thiamine tetrahydrofurfuryl disulfide) is a synthetic derivative designed for
improved absorption and penetration into tissues with high metabolic demand, including the
brain.[3] Its proposed neuroprotective effects are linked to its ability to bolster cellular energy
metabolism and counteract oxidative stress.[1][2] This guide will dissect these mechanisms in
comparison to other antioxidants that operate through distinct, yet complementary, pathways.

Mechanisms of Action: A Comparative Overview

Fursultiamine Hydrochloride: Beyond a Thiamine
Prodrug

Fursultiamine's primary mechanism involves its efficient conversion to thiamine pyrophosphate
(TPP), a critical coenzyme in carbohydrate metabolism and the Krebs cycle.[3] By enhancing
neuronal energy production, Fursultiamine helps maintain cellular homeostasis and resilience
against stressors.[1] Emerging evidence also points to direct antioxidant and anti-apoptotic
properties. Studies have shown that Fursultiamine can attenuate mitochondrial ROS
accumulation and reduce apoptotic cell death in models of cellular stress.[4][5] While its
precise signaling interactions are still being fully elucidated, its ability to support mitochondrial
function is a cornerstone of its neuroprotective profile.

N-acetylcysteine (NAC): A Glutathione Precursor

NAC exerts its neuroprotective effects primarily by replenishing intracellular levels of
glutathione (GSH), a major endogenous antioxidant.[6] NAC serves as a cysteine donor, a rate-
limiting substrate for GSH synthesis.[6] By bolstering the cellular antioxidant capacity, NAC
effectively scavenges free radicals and detoxifies reactive aldehydes. Furthermore, NAC has
been shown to modulate key signaling pathways involved in cellular defense, including the
nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway,
which upregulates the expression of a battery of antioxidant and cytoprotective genes.[2]
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Vitamin E (a-tocopherol): The Chain-Breaking
Antioxidant

Vitamin E, particularly a-tocopherol, is a potent lipid-soluble antioxidant that resides within
cellular membranes. Its primary role is to interrupt the chain reaction of lipid peroxidation by
scavenging peroxyl radicals. This action is critical in preserving the structural and functional
integrity of neuronal membranes. Beyond its direct antioxidant function, a-tocopherol can also
modulate signal transduction pathways, such as the protein kinase C (PKC) pathway, and
influence gene expression, contributing to its neuroprotective effects.[7]

Resveratrol: A Multifaceted Polyphenol

Resveratrol, a natural polyphenol, exhibits a broad spectrum of biological activities, including
potent antioxidant and anti-inflammatory effects. Its neuroprotective mechanisms are
multifaceted, involving the activation of several signaling pathways. Resveratrol is a well-
documented activator of the Nrf2-ARE pathway, leading to the upregulation of endogenous
antioxidant enzymes.[8] It also modulates the sirtuin 1 (SIRT1) pathway, which is implicated in
cellular longevity and stress resistance. Additionally, Resveratrol can influence the PI3K/Akt
signaling cascade, a key pathway in promoting cell survival and inhibiting apoptosis.[9]

Signaling Pathway Overview

To visualize the interplay of these antioxidants with key neuroprotective signaling pathways, the
following diagrams illustrate their primary modes of action.
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Caption: Comparative Mechanisms of Fursultiamine and Other Antioxidants.
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Caption: Key Neuroprotective Signaling Pathways Modulated by Antioxidants.

Comparative Efficacy: A Synthesis of Experimental
Data

Direct head-to-head comparative studies evaluating the neuroprotective efficacy of
Fursultiamine against NAC, Vitamin E, and Resveratrol are limited. However, by collating data
from various in vitro and in vivo studies using analogous models of neuronal injury, we can

construct a comparative framework.

In Vitro Neuroprotection

In vitro models of oxidative stress, often employing agents like hydrogen peroxide (H202) or
glutamate, provide a controlled environment to assess the direct cytoprotective effects of these
compounds.[10][11]
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In Vivo Neuroprotection

In vivo studies, often utilizing models of neurodegeneration or cerebral ischemia, provide a

more systemic evaluation of neuroprotective efficacy, encompassing factors like bioavailability

and metabolic stability.
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Experimental Methodologies: Self-Validating
Protocols

The following protocols represent standardized methods for evaluating neuroprotective efficacy
and underlying mechanisms.

In Vitro Model of H202-Induced Oxidative Stress
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This protocol is designed to induce oxidative stress in a neuronal cell line (e.g., SH-SY5Y) to
screen for the cytoprotective effects of test compounds.

e Cell Culture: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10* cells/well and allow
them to adhere for 24 hours.

e Pre-treatment: Treat the cells with varying concentrations of Fursultiamine hydrochloride
or comparator antioxidants for a predetermined duration (e.g., 2-4 hours).

 Induction of Oxidative Stress: Expose the cells to a pre-determined optimal concentration of
H20:2 (e.g., 100-300 puM) for 24 hours.[19]

o Assessment of Cell Viability: Quantify cell viability using the MTT assay. Read absorbance at
570 nm.

o Data Analysis: Calculate the percentage of cell viability relative to untreated controls.
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Caption: Workflow for the in vitro H202-induced oxidative stress assay.

Measurement of Oxidative Stress Markers

These assays quantify the extent of oxidative damage and the activity of endogenous
antioxidant enzymes in brain tissue homogenates from in vivo studies.

 Lipid Peroxidation (MDA Assay): Measures malondialdehyde (MDA), a byproduct of lipid
peroxidation, via its reaction with thiobarbituric acid (TBA) to form a colored product.[20]

o Superoxide Dismutase (SOD) Activity: Assesses the activity of SOD, which catalyzes the
dismutation of superoxide radicals.
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o Catalase (CAT) Activity: Measures the activity of catalase, which decomposes hydrogen
peroxide.

» Glutathione Peroxidase (GPx) Activity: Determines the activity of GPx, which reduces
hydrogen peroxide and lipid hydroperoxides.

TUNEL Assay for Apoptosis in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to
detect DNA fragmentation, a hallmark of apoptosis.

Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde. Prepare
paraffin-embedded or frozen sections.

o Permeabilization: Treat sections with proteinase K to allow enzyme access.

e Labeling: Incubate sections with a mixture of terminal deoxynucleotidyl transferase (TdT)
and biotinylated dUTP. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented
DNA.

o Detection: Apply a streptavidin-horseradish peroxidase (HRP) conjugate followed by a
chromogen (e.g., DAB) to visualize TUNEL-positive (apoptotic) cells.

o Quantification: Count the number of TUNEL-positive cells per defined area using light
microscopy.

Morris Water Maze for Cognitive Function

The Morris water maze is a widely used behavioral test to assess spatial learning and memory
in rodent models of neurodegenerative diseases.

o Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

e Acquisition Phase: Over several days, the animal is placed in the pool from different starting
positions and learns to find the hidden platform using spatial cues in the room.

o Probe Trial: The platform is removed, and the time spent in the target quadrant where the
platform was previously located is measured as an indicator of memory retention.
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o Data Analysis: Key parameters include escape latency (time to find the platform), path
length, and time spent in the target quadrant.

Discussion and Future Directions

The available evidence indicates that Fursultiamine hydrochloride holds promise as a
neuroprotective agent, primarily through its ability to enhance thiamine bioavailability and
support mitochondrial function.[1][2] This mechanism is distinct from the direct ROS
scavenging and glutathione replenishment offered by NAC and Vitamin E, and the multifaceted
signaling modulation of Resveratrol.

A significant gap in the current literature is the lack of direct, quantitative comparisons of
Fursultiamine with other antioxidants in standardized models of neurodegeneration. While
Fursultiamine has demonstrated efficacy in reducing mitochondrial ROS, its broader impact on
systemic markers of oxidative stress (e.g., MDA, SOD, CAT, GPx) in the brain requires more
extensive investigation. Furthermore, elucidating its specific interactions with key
neuroprotective signaling pathways, such as Nrf2-ARE and PI3K/Akt, will be crucial in
positioning it within the therapeutic landscape.

For drug development professionals, future research should prioritize:

» Head-to-head comparative studies of Fursultiamine against other antioxidants in validated in
vivo models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, or stroke
models).

o Quantitative assessment of a comprehensive panel of oxidative stress markers in the brain
following Fursultiamine administration in these models.

¢ In-depth investigation into the modulation of the Nrf2-ARE and PI3K/Akt signaling pathways
by Fursultiamine to clarify its molecular mechanisms of action.

By addressing these research questions, a clearer understanding of the relative therapeutic
potential of Fursultiamine hydrochloride will emerge, paving the way for its potential
application in the prevention and treatment of neurodegenerative disorders.

References

© 2025 BenchChem. All rights reserved. 11/16 Tech Support


https://www.benchchem.com/product/b057988?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8911691/
https://pdf.benchchem.com/1172/A_Comparative_Analysis_of_Thiamine_Derivatives_on_Oxidative_Stress.pdf
https://www.benchchem.com/product/b057988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury:
Evidence from rats studies and insight into molecular mechanisms. (2022). Frontiers in
Pharmacology. [Link]

Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo
Experimental Cerebral Stroke Models. (2013). ACS Chemical Neuroscience. [Link]
Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define
nigrostriatal degeneration in vivo. (2016). Journal of Neuroscience Methods. [Link]
Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's
Disease. (2020). Frontiers in Pharmacology. [Link]

Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. (2018).
Molecules. [Link]

Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo
Experimental Cerebral Stroke Models. (2013). ACS Chemical Neuroscience. [Link]
Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in
axotomized rats. (2023). Iranian Journal of Basic Medical Sciences. [Link]
Neuroprotective effect of N-acetylcysteine against cisplatin-induced toxicity in rat brain by
modulation of oxidative stress and inflammation. (2019). Drug Design, Development and
Therapy. [Link]

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on
Benfotiamine and Dibenzoylthiamine. (2021). International Journal of Molecular Sciences.
[Link]

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on
Benfotiamine and Dibenzoylthiamine. (2021). MDPI. [Link]

(PDF) Neuroprotective effects of N-acetylcysteine: A review. (2014).

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on
Benfotiamine and Dibenzoylthiamine. (2021). PubMed. [Link]

Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In
Vitro and In Vivo Models with Generated Oxid

Thiamine Protects Glioblastoma Cells against Glutamate Toxicity by Suppressing
Oxidative/Endoplasmic Reticulum Stress. (2021). Chemical and Pharmaceutical Bulletin.
[Link]

N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic
opportunities. (2014). Brain and Behavior. [Link]

Dibenzoylthiamine Has Powerful Antioxidant and Anti-Inflammatory Properties in Cultured
Cells and in Mouse Models of Stress and Neurodegener

Neuroprotective effects of yokukansan, a traditional Japanese medicine, on glutamate-
mediated excitotoxicity in cultured cells. (2009). Neuroscience. [Link]

Role of PI3K/Akt pathway in neuroprotection and oxid

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

a-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological
Conditions. (2016). International Journal of Molecular Sciences. [Link]

Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea. (2021). Antioxidants. [Link]

Brain A-Tocopherol Concentration is Inversely Associated with Neurofibrillary Tangle Counts
in Brain Regions Affected in Earlier Braak Stages: A Cross-Sectional Finding in the Oldest
Old. (2021). The Journal of Prevention of Alzheimer's Disease. [Link]

Natural and Synthetic a-Tocopherol Modulate the Neuroinflammatory Response in the Spinal
Cord of Adult Ttpa-null Mice. (2020). The Journal of Nutrition. [Link]

Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. (2021).
Antioxidants. [Link]

Thiamine Deficiency Induces Endoplasmic Reticulum Stress and Oxidative Stress in Human
Neurons Derived from Induced Pluripotent. (2017). Toxicology and Applied Pharmacology.
[Link]

(PDF) Antioxidant-independent activities of alpha-tocopherol. (2017).

What is the mechanism of Fursultiamine? (2024).

Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea. (2021). PubMed. [Link]

PI3K/Akt Signal Pathway: A Target of Natural Products in the Prevention and Treatment of
Alzheimer's Disease and Parkinson's. (2021). Frontiers in Pharmacology. [Link]

Does activation of Nrf2/ARE/HO-1 pathway mediate antioxidant effects of herbal medicines?
(2024). Consensus. [Link]

Studies on lipid peroxidation in the rat brain. (1995). Neurochemical Research. [Link]
PI3K/Akt signaling pathway for neuroprotection. (2021).

Fursultiamine. (2024). PubChem. [Link]

Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential
Therapeutic Applications of Ulcerative Colitis. (2018). International Journal of Molecular
Sciences. [Link]

Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on
Benfotiamine and Dibenzoylthiamine. (2021). International Journal of Molecular Sciences.
[Link]

IC 50 values (M) for DPPH scavenging ability of the compounds. (2023).

PIBK/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of
Alzheimer's Disease and Parkinson's Disease. (2021). Frontiers in Pharmacology. [Link]
Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea. (2021). MDPI. [Link]

Nrf2—ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin.
(2017). Molecules. [Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Pathophysiologically Relevant Levels of Hydrogen Peroxide Induce Glutamate-Independent
Neurodegeneration That Involves Activation of Transient Receptor Potential Melastatin 7
Channels. (2011). Antioxidants & Redox Signaling. [Link]

e Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine
Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis. (2005).

e Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea. (2021). Antioxidants. [Link]

o Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on
glutamate and lead-induced toxicity in CD-1 mice. (2014). Toxicology Mechanisms and
Methods. [Link]

» Abstract 662: Vitamin B1 derivative, fursultiamine, prevents lung cancer cells growth. (2024).
Cancer Research. [Link]

 Lipid Peroxidation and Antioxidant Supplementation in Neurodegenerative Diseases: A
Review of Human Studies. (2020). Antioxidants. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Activation of the Nrf2 Pathway as a Therapeutic Strategy for ALS Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pdf.benchchem.com [pdf.benchchem.com]

» 3. Thiamine as a peripheral neuro-protective agent in comparison with N-acetyl cysteine in
axotomized rats | Maryam Mousavinezhad-Moghaddam [scispace.com]

e 4. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. mdpi.com [mdpi.com]

o 6. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic
opportunities - PMC [pmc.ncbi.nlm.nih.gov]

e 7. 0-Tocopherol and Hippocampal Neural Plasticity in Physiological and Pathological
Conditions - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b057988?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8911691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8911691/
https://pdf.benchchem.com/1172/A_Comparative_Analysis_of_Thiamine_Derivatives_on_Oxidative_Stress.pdf
https://scispace.com/papers/thiamine-as-a-peripheral-neuro-protective-agent-in-2vgbmszd
https://scispace.com/papers/thiamine-as-a-peripheral-neuro-protective-agent-in-2vgbmszd
https://pubmed.ncbi.nlm.nih.gov/34679662/
https://pubmed.ncbi.nlm.nih.gov/34679662/
https://www.mdpi.com/2227-9059/12/11/2475
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3967529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187907/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5187907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

8. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo
Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

10. Thiamine Protects Glioblastoma Cells against Glutamate Toxicity by Suppressing
Oxidative/Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nim.nih.gov]

11. Neuroprotective effects of yokukansan, a traditional Japanese medicine, on glutamate-
mediated excitotoxicity in cultured cells - PubMed [pubmed.ncbi.nim.nih.gov]

12. Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive
Oxygen Species in Mouse Cochlea - PMC [pmc.ncbi.nlm.nih.gov]

13. uknowledge.uky.edu [uknowledge.uky.edu]

14. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC
[pmc.ncbi.nlm.nih.gov]

15. mdpi.com [mdpi.com]
16. mdpi.com [mdpi.com]

17. Natural and Synthetic a-Tocopherol Modulate the Neuroinflammatory Response in the
Spinal Cord of Adult Ttpa-null Mice - PMC [pmc.ncbi.nlm.nih.gov]

18. Frontiers | A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion
injury: Evidence from rats studies and insight into molecular mechanisms [frontiersin.org]

19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by
Oxidative Stress - PMC [pmc.ncbi.nim.nih.gov]

20. Studies on lipid peroxidation in the rat brain - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Evaluating the neuroprotective effects of Fursultiamine
hydrochloride in comparison to other antioxidants]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b057988#evaluating-the-neuroprotective-
effects-of-fursultiamine-hydrochloride-in-comparison-to-other-antioxidants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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